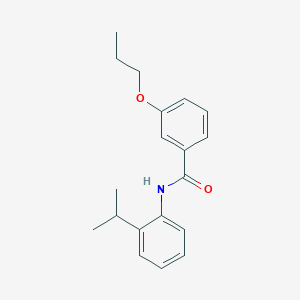
N-(2-isopropylphenyl)-3-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-isopropylphenyl)-3-propoxybenzamide, also known as IPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as pharmacology, neurobiology, and medicinal chemistry. This compound is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel expressed in sensory neurons and involved in the perception of pain and temperature.
Mechanism of Action
N-(2-isopropylphenyl)-3-propoxybenzamide acts as a selective antagonist of the TRPV1 channel by binding to a specific site on the channel and blocking its activity. This results in a decrease in the perception of pain and temperature.
Biochemical and Physiological Effects:
Studies have shown that N-(2-isopropylphenyl)-3-propoxybenzamide has significant effects on the biochemical and physiological processes in the body. It has been shown to decrease the release of pro-inflammatory cytokines, which are involved in the development of pain and inflammation. Additionally, N-(2-isopropylphenyl)-3-propoxybenzamide has been shown to decrease the activity of nociceptive neurons, which are responsible for transmitting pain signals to the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(2-isopropylphenyl)-3-propoxybenzamide in lab experiments is its selectivity towards the TRPV1 channel, which allows for the specific targeting of this channel without affecting other channels or receptors. However, one of the limitations of using N-(2-isopropylphenyl)-3-propoxybenzamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Future Directions
There are several future directions for the research on N-(2-isopropylphenyl)-3-propoxybenzamide. One of the major areas of interest is the development of more potent TRPV1 antagonists based on the structure of N-(2-isopropylphenyl)-3-propoxybenzamide. Additionally, further studies are needed to investigate the potential applications of N-(2-isopropylphenyl)-3-propoxybenzamide in the treatment of various pain and inflammatory conditions. Finally, the development of new methods for the synthesis of N-(2-isopropylphenyl)-3-propoxybenzamide and related compounds could lead to the discovery of novel TRPV1 antagonists with improved properties.
Synthesis Methods
The synthesis of N-(2-isopropylphenyl)-3-propoxybenzamide involves the reaction of 2-isopropylphenylamine with 3-bromoanisole in the presence of a palladium catalyst and a base. This reaction results in the formation of the intermediate 2-isopropyl-N-(3-methoxyphenyl)aniline, which is then reacted with propyl bromide in the presence of a base to yield the final product, N-(2-isopropylphenyl)-3-propoxybenzamide.
Scientific Research Applications
N-(2-isopropylphenyl)-3-propoxybenzamide has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of interest is its role as a TRPV1 antagonist. TRPV1 channels play a crucial role in the perception of pain and temperature, and therefore, the development of selective TRPV1 antagonists such as N-(2-isopropylphenyl)-3-propoxybenzamide could lead to the development of novel analgesics with fewer side effects than currently available drugs.
properties
Product Name |
N-(2-isopropylphenyl)-3-propoxybenzamide |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(2-propan-2-ylphenyl)-3-propoxybenzamide |
InChI |
InChI=1S/C19H23NO2/c1-4-12-22-16-9-7-8-15(13-16)19(21)20-18-11-6-5-10-17(18)14(2)3/h5-11,13-14H,4,12H2,1-3H3,(H,20,21) |
InChI Key |
MSVSSZSQBGBFTQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(C)C |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-isopropoxy-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268534.png)

![4-methyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268536.png)


![N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268542.png)
![2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B268543.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B268546.png)
![4-butoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268547.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268548.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B268552.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)
methanone](/img/structure/B268554.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)